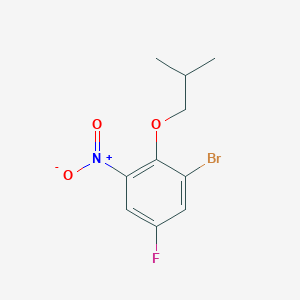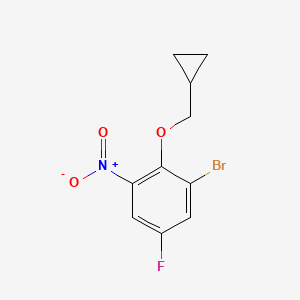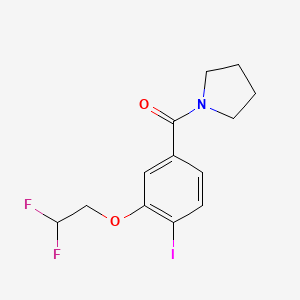
(3-(2,2-Difluoroethoxy)-4-iodophenyl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(2,2-Difluoroethoxy)-4-iodophenyl)(pyrrolidin-1-yl)methanone is a synthetic organic compound characterized by the presence of a difluoroethoxy group, an iodine atom, and a pyrrolidinyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2,2-Difluoroethoxy)-4-iodophenyl)(pyrrolidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Difluoroethoxy Intermediate: The difluoroethoxy group can be introduced through a nucleophilic substitution reaction using a suitable difluoroethanol derivative.
Pyrrolidinylation: The pyrrolidinyl group is introduced via a nucleophilic substitution reaction, typically using pyrrolidine and a suitable leaving group.
Methanone Formation: The final step involves the formation of the methanone core, which can be achieved through various carbonylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(3-(2,2-Difluoroethoxy)-4-iodophenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the methanone to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiols, amines, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(3-(2,2-Difluoroethoxy)-4-iodophenyl)(pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (3-(2,2-Difluoroethoxy)-4-iodophenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The difluoroethoxy and pyrrolidinyl groups may play a role in binding to target proteins or enzymes, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3-(2,2-Difluoroethoxy)-4-bromophenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a bromine atom instead of iodine.
(3-(2,2-Difluoroethoxy)-4-chlorophenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a chlorine atom instead of iodine.
(3-(2,2-Difluoroethoxy)-4-fluorophenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in (3-(2,2-Difluoroethoxy)-4-iodophenyl)(pyrrolidin-1-yl)methanone imparts unique properties, such as enhanced reactivity in substitution reactions and potential for halogen bonding interactions. These features can make it more suitable for specific applications compared to its bromine, chlorine, or fluorine analogs.
Properties
IUPAC Name |
[3-(2,2-difluoroethoxy)-4-iodophenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2INO2/c14-12(15)8-19-11-7-9(3-4-10(11)16)13(18)17-5-1-2-6-17/h3-4,7,12H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARURQJLZNAXOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(C=C2)I)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

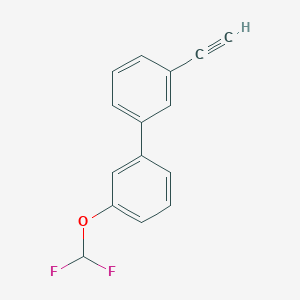


![(5-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8163627.png)
![(3'-(Difluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8163634.png)
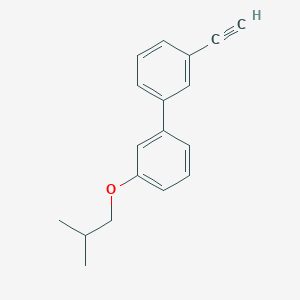
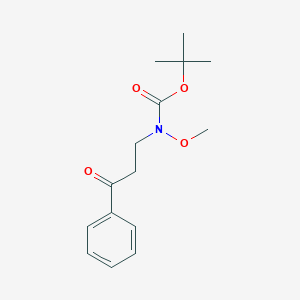
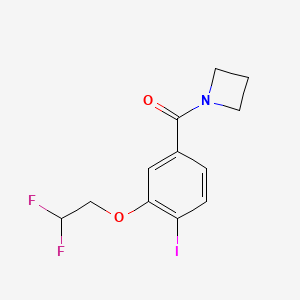

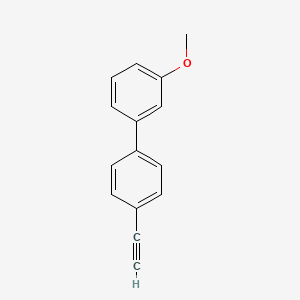
![5'-Fluoro-2'-methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8163709.png)
